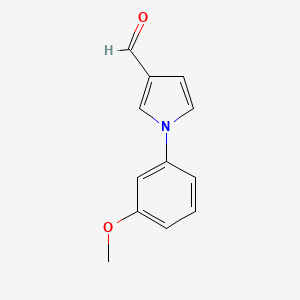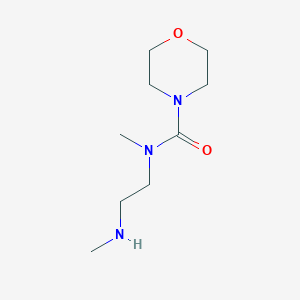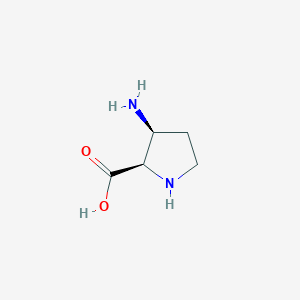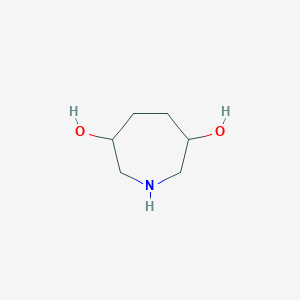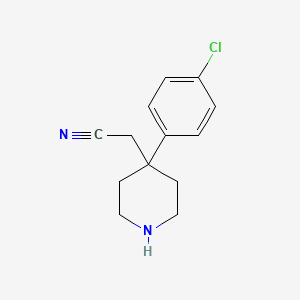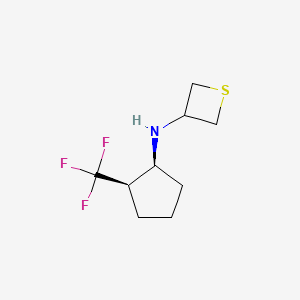
N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with a trifluoromethyl group can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on a thietan ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-2-amine
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-4-amine
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-ol
Uniqueness
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is unique due to its specific structural configuration, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, while the thietan ring can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H14F3NS |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-[(1S,2R)-2-(trifluoromethyl)cyclopentyl]thietan-3-amine |
InChI |
InChI=1S/C9H14F3NS/c10-9(11,12)7-2-1-3-8(7)13-6-4-14-5-6/h6-8,13H,1-5H2/t7-,8+/m1/s1 |
Clé InChI |
KARHIILJFOJMIE-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C1)NC2CSC2)C(F)(F)F |
SMILES canonique |
C1CC(C(C1)NC2CSC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
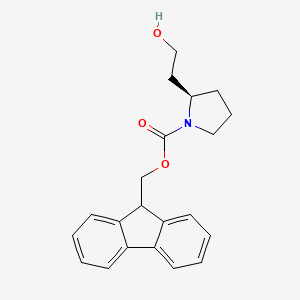
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
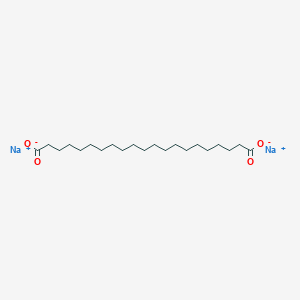

![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
